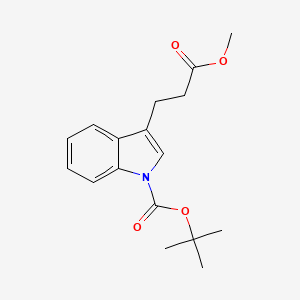
tert-butyl 3-(3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate
Overview
Description
Tert-butyl 3-(3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate, also known as TBOA, is a potent inhibitor of glutamate transporters. Glutamate transporters are responsible for removing glutamate from the synaptic cleft, which is crucial for maintaining normal brain function. TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Scientific Research Applications
Palladium-Catalyzed Synthesis
The compound has been used in palladium-catalyzed oxidation-hydroxylation and oxidation-methoxylation processes. A study by Zhou, Chen, Wang, Yang, and Li (2017) demonstrates its synthesis through these methods, yielding moderate to high yields of 3-oxoindolines (Zhou et al., 2017).
Spirocyclic Indoline Lactone Synthesis
Hodges, Wang, and Riley (2004) described the base-promoted cyclization of certain esters leading to 3-allyl-2-phenyl-2,3-dihydro-1H-indole-3-carboxylic acid, tert-butyl ester. This process is significant for synthesizing spirocyclic indoline lactones, which is contrary to previous failed attempts (Hodges et al., 2004).
Catalyst in Aerobic Oxidation
Shen, Kartika, Tan, Webster, and Narasaka (2012) explored its role as a catalyst in the chemoselective aerobic oxidation of allylic and benzylic alcohols. The process led to the oxidation of various alcohols into α,β-unsaturated carbonyl compounds (Shen et al., 2012).
Kinetic Resolution in Asymmetric Synthesis
Aye, Davies, Garner, Roberts, Smith, and Thomson (2008) reported the compound's use in the parallel kinetic resolution of tert-butyl (RS)-3-oxy-substituted cyclopent-1-ene-carboxylates. This method provided efficient pathways to differentially protected 3-oxy-substituted cispentacin derivatives (Aye et al., 2008).
Synthesis of Oxygen-Bearing Indoles
Kondo, Kojima, and Sakamoto (1997) utilized the compound in the synthesis of indoles with oxygen-bearing substituents. The study showcased a general and facile method for synthesizing indoles with varied substituents (Kondo et al., 1997).
properties
IUPAC Name |
tert-butyl 3-(3-methoxy-3-oxopropyl)indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-17(2,3)22-16(20)18-11-12(9-10-15(19)21-4)13-7-5-6-8-14(13)18/h5-8,11H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYXTMKVVGMDGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617270 | |
| Record name | tert-Butyl 3-(3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-(3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate | |
CAS RN |
253605-13-9 | |
| Record name | tert-Butyl 3-(3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



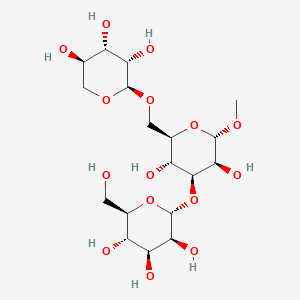
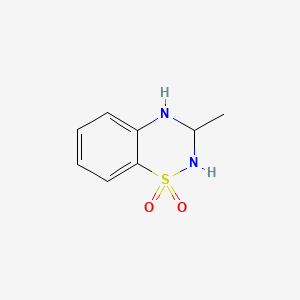
![1-[(4-Methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B1628115.png)



![2,2'-{[2-Amino-2-oxo-1-(2,4,6-trimethylphenyl)ethyl]azanediyl}diacetic acid](/img/no-structure.png)

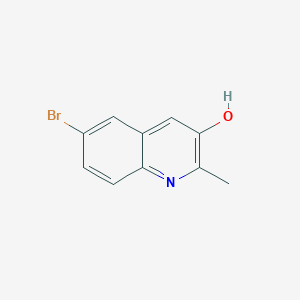
![3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propane-1,2-diol](/img/structure/B1628129.png)
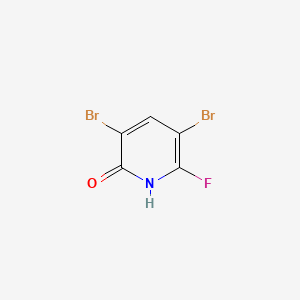
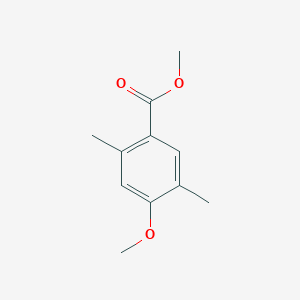

![5-methyl-2-(4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B1628133.png)